2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Overview
Description
“2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” is a chemical compound. However, it seems to be less commonly studied or used compared to similar compounds12. It’s important to note that the information available is limited and may not cover all aspects of this compound.
Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to participate in various chemical reactions31.
Scientific Research Applications
Radiosynthesis and Herbicide Safeners
- Radiosynthesis of Chloroacetanilide Herbicides : A study described the radiosynthesis of a chloroacetanilide herbicide, acetochlor, which is chemically similar to 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide. The synthesis aimed at high specific activity for studies on metabolism and mode of action, highlighting the scientific interest in understanding the behavior and impact of such compounds at the molecular level (Latli & Casida, 1995).
Comparative Metabolism Studies
- Metabolism in Human and Rat Liver Microsomes : Research has been conducted to compare the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, contributing to the understanding of their safety and environmental impact (Coleman et al., 2000).
Anticancer Drug Synthesis and Analysis
- Anticancer Drug Development : A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been studied for its anticancer activity. Such research underscores the potential therapeutic applications of acetamide derivatives in medical science, particularly in designing drugs targeting specific receptors involved in cancer progression (Sharma et al., 2018).
Herbicide Activity and Soil Interaction
- Herbicide Efficiency and Soil Interaction : Studies on acetochlor and similar compounds have explored their effectiveness as herbicides and their interaction with soil components. Research in this area aims to optimize agricultural practices while minimizing environmental harm (Banks & Robinson, 1986).
Molecular Structure and Docking Studies
- Molecular Structure Investigations : The structural analysis of acetamide derivatives, such as the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, contributes to the understanding of their chemical properties and potential applications in various scientific fields (Nikonov et al., 2016).
Safety And Hazards
The safety and hazards associated with “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to have various safety and hazard profiles154.
Future Directions
The future directions for the study and use of “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to have various applications in fields such as agriculture and medicine15.
Please note that this analysis is based on the limited information available from the sources retrieved and may not fully cover all aspects of “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide”. Further research and analysis would be needed for a more comprehensive understanding of this compound.
properties
IUPAC Name |
2-chloro-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)18-11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZKQLKMOXKABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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